molecular formula C8H8BrClN2 B6220794 3-bromo-5-(methylamino)benzonitrile hydrochloride CAS No. 2751616-19-8

3-bromo-5-(methylamino)benzonitrile hydrochloride

Cat. No. B6220794
CAS RN: 2751616-19-8
M. Wt: 247.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(methylamino)benzonitrile hydrochloride (BMABHCl) is a compound that is widely used in scientific research and laboratory experiments. It is an organic compound with the molecular formula C8H8BrClN and the molecular weight of 253.5 g/mol. BMABHCl is a colorless solid that is soluble in water and other organic solvents. It is a versatile compound that can be used in a variety of applications such as synthesis, chromatography, and biochemistry.

Mechanism of Action

The mechanism of action of 3-bromo-5-(methylamino)benzonitrile hydrochloride is not well understood, but it is believed to involve the formation of a complex between the compound and the target molecule. This complex is thought to be stabilized by hydrogen bonding and other non-covalent interactions. The complex then undergoes a conformational change, which is thought to be the basis for the observed biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-(methylamino)benzonitrile hydrochloride are not well understood. Studies have shown that the compound has an inhibitory effect on certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to have an effect on the permeability of cell membranes.

Advantages and Limitations for Lab Experiments

3-bromo-5-(methylamino)benzonitrile hydrochloride is a useful compound for laboratory experiments due to its low cost and its ability to be easily synthesized. It is also relatively stable, making it suitable for long-term storage. However, the compound is also toxic and should be handled with care. In addition, the mechanism of action of the compound is not well understood, making it difficult to predict its effects on different biological systems.

Future Directions

As 3-bromo-5-(methylamino)benzonitrile hydrochloride is a relatively new compound, there are many potential future directions for research. These include further studies into the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, research into the synthesis of the compound and its use in drug design and development is also needed. Finally, further studies into the toxicity of the compound and its potential applications in medicine and other fields are also necessary.

Synthesis Methods

3-bromo-5-(methylamino)benzonitrile hydrochloride can be synthesized through a multi-step process involving the reaction of 3-bromo-5-methylaminobenzonitrile (BMAB) with hydrochloric acid (HCl). The reaction is carried out in an inert atmosphere and is typically performed at room temperature. The reaction proceeds in two steps: first, the BMAB is reacted with HCl to form the hydrochloride salt of BMAB, and then the salt is heated to form 3-bromo-5-(methylamino)benzonitrile hydrochloride.

Scientific Research Applications

3-bromo-5-(methylamino)benzonitrile hydrochloride is a useful compound for scientific research due to its versatility and wide range of applications. It can be used in a variety of synthetic and analytical processes, such as chromatography, synthesis of organic compounds, and biochemistry. It is also used in the study of enzyme inhibition and enzyme kinetics. 3-bromo-5-(methylamino)benzonitrile hydrochloride has been used in studies of the structure-activity relationship of various compounds, as well as to study the mechanism of action of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-(methylamino)benzonitrile hydrochloride involves the reaction of 3-bromo-5-nitrobenzonitrile with methylamine followed by reduction of the resulting intermediate with a reducing agent to yield the final product in hydrochloride form.", "Starting Materials": [ "3-bromo-5-nitrobenzonitrile", "Methylamine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-5-nitrobenzonitrile is reacted with excess methylamine in a solvent such as ethanol or methanol to yield 3-bromo-5-(methylamino)benzonitrile intermediate.", "Step 2: The intermediate is then reduced using a reducing agent such as iron powder or tin chloride in the presence of a solvent such as ethanol or methanol to yield 3-bromo-5-(methylamino)benzonitrile.", "Step 3: The final product is obtained in hydrochloride form by treating the product with hydrochloric acid in a solvent such as water or ethanol." ] }

CAS RN

2751616-19-8

Molecular Formula

C8H8BrClN2

Molecular Weight

247.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.